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Dimethyl 2-hydroxymalonate

Cat. No.: B12984541
M. Wt: 148.11 g/mol
InChI Key: CXIUHIBOASGVGV-UHFFFAOYSA-N
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Description

Historical Perspectives in Malonate Chemistry relevant to Dimethyl 2-hydroxymalonate

The journey of malonate chemistry began in 1858 when French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. atamanchemicals.comatamanchemicals.comatamankimya.com This discovery paved the way for the exploration of malonic acid and its derivatives, known as malonates. wikipedia.org These compounds, characterized by a methylene (B1212753) group flanked by two carbonyl groups, quickly became recognized for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. atamanchemicals.com

The synthesis of malonic esters, such as diethyl malonate and dimethyl malonate, further expanded the synthetic potential of this class of compounds. atamankimya.comlookchem.com These esters are renowned for their use in the malonic ester synthesis, a classic method for preparing carboxylic acids. Over the years, the scope of malonate chemistry has broadened significantly, with researchers developing new methodologies and applications for these versatile reagents. atamanchemicals.com The introduction of a hydroxyl group at the C-2 position, as seen in this compound, represents a key functionalization that enhances the synthetic utility of the malonate scaffold, enabling a wider range of chemical transformations.

Significance of this compound as a Synthetic Building Block

This compound serves as a crucial building block in organic synthesis due to its trifunctional nature. The presence of a hydroxyl group and two ester groups allows for a variety of chemical modifications. The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation, while the ester groups can undergo hydrolysis, amidation, and reduction.

One of the notable applications of this compound is in the synthesis of heterocyclic compounds. For instance, it can undergo cyclization reactions to form isobenzofuranones. Furthermore, it is a key intermediate in the synthesis of more complex molecules. Research has shown its utility in the preparation of substituted malonate derivatives which are important synthons for bioactive molecules. clockss.org

The reactivity of this compound also extends to its participation in multicomponent reactions. For example, it has been used in Passerini-type reactions to generate acylated tartronamide derivatives, which are precursors to valuable peptidomimetic structures. rsc.orgresearchgate.netrsc.org This highlights the compound's ability to facilitate the efficient construction of molecular complexity from simple starting materials.

Scope and Research Focus on this compound

Current research on this compound is focused on expanding its synthetic applications and developing more efficient and sustainable methods for its preparation. Scientists are exploring its use in stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms in the final products. sapub.orgorganic-chemistry.org This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are often required.

Another area of active investigation is the development of new catalytic systems for reactions involving this compound. For example, the use of zinc has been explored to catalyze the solvolysis of related tartronic acid derivatives under environmentally benign conditions. rsc.orgrsc.org The visible light photoredox-catalyzed reductive dimerization of α-ketoesters to produce 2,3-dialkylated tartaric acid esters, including derivatives of this compound, represents another innovative approach. acs.org

Furthermore, efforts are being made to utilize this compound in the synthesis of novel materials. Its derivatives have been investigated for the preparation of biodegradable polymers, which have potential applications in medical devices. nih.gov The ongoing exploration of the chemistry of this compound promises to uncover new synthetic methodologies and contribute to the advancement of various scientific fields.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name dimethyl 2-hydroxypropanedioate nih.gov
Synonyms Dimethyl tartronate, 2-hydroxy-propanedioic acid dimethyl ester nih.gov
Molecular Formula C5H8O5 nih.gov
Molecular Weight 148.11 g/mol nih.gov
Boiling Point 112 °C at 20 mbar google.com
Melting Point 55 °C google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O5 B12984541 Dimethyl 2-hydroxymalonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-hydroxypropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-9-4(7)3(6)5(8)10-2/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIUHIBOASGVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 2 Hydroxymalonate

Esterification Approaches to Dimethyl 2-hydroxymalonate

Esterification represents a fundamental approach to the synthesis of this compound. These methods typically involve the reaction of a suitable precursor with methanol (B129727), often facilitated by a catalyst.

Synthesis from Glycolaldehyde (B1209225) and Dimethyl Malonate

The synthesis of this compound can be conceptualized through the reaction of dimethyl malonate with an appropriate electrophile to introduce the hydroxyl group. While direct reaction with glycolaldehyde is not extensively detailed in readily available literature, analogous reactions provide insight into this potential pathway. The Knoevenagel condensation, followed by a reduction sequence, is a classic strategy for forming carbon-carbon bonds and introducing functionality. nih.gov In a hypothetical pathway, dimethyl malonate could react with glycolaldehyde in a condensation reaction, followed by a selective reduction of the resulting alkene to yield the target hydroxylated product.

Utilization of Acidic Catalysis in this compound Preparation

Catalyst TypePrecursorRole of CatalystTypical Conditions
Strong Acid (e.g., H₂SO₄)Tartronic AcidProtonates carbonyl oxygen, activating the carboxyl group for nucleophilic attack by methanol.Reaction with methanol, often with heating.
Mild Acidic ConditionsDimethyl MalonateCan facilitate α-hydroxylation reactions using specific oxidizing agents.Used in conjunction with oxidants like Oxone® for hydroxylation.

Advanced Synthetic Routes to this compound

Beyond direct esterification, more advanced methods offer alternative pathways to this compound, often involving the functionalization of a pre-existing malonate structure or the use of specialized precursors.

Preparation from Tartronic Acid Derivatives

As this compound is the dimethyl ester of tartronic acid (2-hydroxymalonic acid), the most direct synthesis involves the esterification of tartronic acid itself. wikipedia.org This reaction is typically carried out by reacting tartronic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction drives toward the formation of the diester through the principles of Fischer esterification. The removal of water as it is formed can be used to shift the equilibrium towards the product, thereby increasing the yield.

Role of Specific Precursors in this compound Synthesis

The synthesis of this compound can also be achieved through the direct hydroxylation of the α-carbon of dimethyl malonate. This approach introduces the hydroxyl group onto the malonate backbone in a key synthetic step.

One notable method involves the α-hydroxylation of β-dicarbonyl compounds using an oxidant. acs.org For instance, a method analogous to the synthesis of dibenzyl 2-hydroxymalonate utilizes Oxone® (potassium peroxymonosulfate) as the oxidizing agent under mild acidic conditions to yield the racemic hydroxylated product. This transformation provides a direct route to the α-hydroxy-β-dicarbonyl moiety. acs.org

Another strategy involves the use of m-chloroperbenzoic acid (mCPBA) as an oxidant for the direct, metal-free α-hydroxylation of β-oxoesters. acs.org This method offers a straightforward pathway to access the α-hydroxy-β-dicarbonyl structure under mild reaction conditions. acs.org

PrecursorReagent(s)MethodSignificance
Dimethyl MalonateOxone® / Mild Acidα-HydroxylationDirect introduction of the hydroxyl group onto the malonate backbone.
Dimethyl Malonatem-Chloroperbenzoic acid (mCPBA)Metal-Free α-HydroxylationProvides a straightforward, metal-free route to the target structure. acs.org
Tartronic AcidMethanol / Acid CatalystFischer EsterificationDirect esterification of the corresponding dicarboxylic acid.

Reactivity and Mechanistic Investigations of Dimethyl 2 Hydroxymalonate Derivatives

Thermal Transformations and Rearrangements involving Dimethyl 2-hydroxymalonate Moieties

The thermal behavior of this compound and its derivatives can lead to the formation of reactive intermediates, which can subsequently undergo a variety of transformations. These processes are of significant interest for the construction of novel heterocyclic systems.

Generation of Carbonyl Ylides viabenchchem.comresearchgate.net-Hydrogen Shifts

While the direct thermal generation of carbonyl ylides from this compound via a researchgate.net-hydrogen shift is not extensively documented in the literature, the analogous reactivity of related α-hydroxy carbonyl compounds suggests its plausibility. In theory, thermal activation could induce a 1,2-hydride shift from the hydroxyl group to one of the adjacent carbonyl carbons, leading to the formation of a carbonyl ylide. This reactive intermediate, a 1,3-dipole, is a valuable species in organic synthesis, particularly for the construction of five-membered oxygen-containing heterocycles. The formation of such ylides is often facilitated by metal catalysts or photochemical methods from other precursors like diazo compounds or epoxides. researchgate.net

Cycloaddition Reactions of Carbonyl Ylides derived from this compound Precursors

Carbonyl ylides, once generated, are highly reactive intermediates that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. researchgate.netrsc.org These reactions provide a powerful and atom-economical method for the synthesis of five-membered oxygenated heterocycles. While specific examples of cycloaddition reactions involving carbonyl ylides directly generated from this compound are scarce, the general reactivity pattern of carbonyl ylides is well-established. They can react with alkenes, alkynes, and carbonyl compounds to afford a diverse range of heterocyclic products. The stereoselectivity of these cycloadditions is often high and can be influenced by the nature of the substituents on both the carbonyl ylide and the dipolarophile.

DipolarophileProduct Type
AlkeneDihydrofuran
AlkyneFuran
Aldehyde/Ketone1,3-Dioxolane

Mechanistic Studies on Dimerization Processes of this compound Related Imidates

The dimerization of imidates derived from malonates represents another facet of the reactivity of this class of compounds. For instance, derivatives such as β-styrylmalonates have been shown to undergo a novel type of dimerization in the presence of Lewis acids like titanium tetrachloride, which is accompanied by the elimination of a molecule of methanol (B129727). nih.gov Mechanistic investigations suggest that the reaction proceeds through the activation of the styrylmalonate by the Lewis acid, generating intermediates that can then react with another molecule of the styrylmalonate. nih.gov While this specific example does not involve an imidate directly derived from this compound, it highlights the potential for dimerization pathways in related systems. The unique electronic properties of imidates, possessing both nucleophilic and electrophilic centers, make them versatile synthons for the construction of N-heterocycles. rsc.org

Oxidation Reactions Involving this compound

The hydroxyl group in this compound is susceptible to oxidation, providing a route to dimethyl mesoxalate (dimethyl 2-oxomalonate). Various oxidizing agents can be employed for this transformation. The Pfitzner-Moffatt oxidation, which utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC), is a classic method for the oxidation of alcohols to aldehydes and ketones. wikipedia.org This reaction proceeds through the formation of an alkoxysulfonium ylide intermediate which then decomposes to the carbonyl compound. wikipedia.org Other DMSO-based oxidation protocols, such as the Swern and Corey-Kim oxidations, could also be applicable.

Oxidation MethodOxidizing Agent(s)
Pfitzner-MoffattDMSO, DCC
SwernDMSO, Oxalyl chloride, Triethylamine
Corey-KimDMSO, N-Chlorosuccinimide, Triethylamine

Other Functional Group Transformations of this compound

Beyond thermal rearrangements and oxidation, the hydroxyl group of this compound can undergo a range of other functional group transformations, underscoring its utility as a synthetic intermediate. These reactions allow for the introduction of various functionalities and the construction of more complex molecular scaffolds.

Common derivatization reactions for hydroxyl groups include esterification and etherification. nih.govresearchgate.net Esterification can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be carried out under Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide.

The ester groups of this compound can also be manipulated. Hydrolysis of the esters, typically under acidic or basic conditions, yields hydroxymalonic acid (tartronic acid). Amidation with amines leads to the corresponding malonamides, while reduction with strong reducing agents like lithium aluminum hydride would afford 2-hydroxy-1,3-propanediol.

Reaction TypeReagentsFunctional Group Formed
EsterificationAcyl chloride/anhydride, BaseEster
EtherificationBase, Alkyl halideEther
HydrolysisAcid or BaseCarboxylic acid
AmidationAmineAmide
ReductionLiAlH₄Alcohol

Applications of Dimethyl 2 Hydroxymalonate in Advanced Organic Synthesis

Dimethyl 2-hydroxymalonate as a Versatile Intermediate in Multi-step Synthesis

The strategic placement of a hydroxyl group alpha to two carbonyl functionalities makes this compound a highly valuable intermediate in multi-step synthetic sequences. This trifunctionality allows for a diverse range of chemical modifications, where the hydroxyl group can undergo reactions such as esterification, etherification, and oxidation, while the ester groups are amenable to hydrolysis, amidation, and reduction. This versatility allows chemists to introduce molecular complexity in a controlled and stepwise manner.

The reactivity of this compound also lends itself to its use in multicomponent reactions. For instance, it has been employed in Passerini-type reactions to generate acylated tartronamide derivatives, which serve as precursors to valuable peptidomimetic structures. This capacity to facilitate the efficient construction of complex molecular frameworks from simpler starting materials underscores its importance as a versatile intermediate in the synthetic chemist's toolkit.

Synthesis of Complex Organic Compounds utilizing this compound

The unique reactivity of this compound has been harnessed for the synthesis of a variety of complex organic compounds, most notably heterocyclic structures and derivatives of oxalic acid.

This compound is a key precursor in the synthesis of various heterocyclic systems. Its ability to undergo cyclization reactions is a cornerstone of its utility in this area.

Isobenzofuranones: One notable application is in the synthesis of 3,3-disubstituted phthalides, also known as isobenzofuranones. These motifs are present in a range of natural products and biologically active compounds. mdpi.com The synthesis can be achieved through a tandem cross-aldol reaction followed by lactonization between a methyl 2-acylbenzoate and dimethyl malonate, a close structural analog of this compound. The use of a strong base like potassium hydroxide (B78521) is often necessary to generate the requisite carbanion from the malonate for the initial carbon-carbon bond formation. mdpi.com While this example uses dimethyl malonate, the underlying principle of employing a malonate derivative for the construction of the isobenzofuranone core is directly applicable to syntheses starting from this compound, where the hydroxyl group could be either protected or exploited for further functionalization.

Coumarins: The coumarin (B35378) scaffold is another important heterocyclic system found in numerous natural products and pharmacologically active molecules. mdpi.com The synthesis of coumarins can be achieved through various methods, including the Knoevenagel condensation of active methylene (B1212753) compounds with salicylaldehydes. mdpi.comchemmethod.com Diethyl malonate, a related compound, is often used in this context. The reaction involves the condensation of the malonate with a 2-hydroxybenzaldehyde derivative, followed by an intramolecular cyclization to form the coumarin ring system. mdpi.comnih.gov The principles of this synthetic strategy can be extended to this compound, offering a pathway to novel substituted coumarins.

Synthesis of Heterocyclic Compounds from Malonate Derivatives
HeterocycleSynthetic MethodKey ReagentsReference
IsobenzofuranonesTandem cross-aldol/lactonizationMethyl 2-acetylbenzoate, Dimethyl malonate, KOH mdpi.com
CoumarinsKnoevenagel condensation/cyclization2-Hydroxybenzaldehyde, Diethyl malonate, Piperidine mdpi.com

While the direct conversion of this compound to other oxalic acid esters is not a commonly cited application, a plausible synthetic route involves the oxidation of the hydroxyl group. The oxidation of malonate esters can lead to the corresponding oxomalonates. For instance, diethyl malonate can be oxidized to diethyl oxomalonate (B1226002) using various oxidizing agents. wikipedia.org By analogy, the oxidation of this compound would yield dimethyl 2-oxomalonate, which is the dimethyl ester of mesoxalic acid and a close derivative of oxalic acid. wikipedia.orgnih.gov This transformation provides an indirect pathway to oxalic acid ester derivatives from this compound.

Contributions of this compound to Asymmetric Synthesis

The development of stereoselective synthetic methodologies is a cornerstone of modern organic chemistry. This compound and its derivatives have proven to be valuable scaffolds and substrates in the pursuit of enantiomerically pure compounds.

The presence of a stereocenter at the carbon bearing the hydroxyl group in this compound derivatives makes them suitable substrates for diastereoselective reactions. The stereochemical outcome of reactions at adjacent centers can be influenced by the existing stereocenter.

Diastereoselective Mannich reactions of β-dicarbonyl compounds, a class to which this compound belongs, have been reported. nih.gov These reactions involve the addition of an enolate to an imine, creating two new stereocenters. The inherent chirality of a protected this compound derivative can direct the approach of the electrophile, leading to the preferential formation of one diastereomer. Similarly, the reduction of β-hydroxy ketones, which can be conceptually related to the structure of this compound, can proceed with high diastereoselectivity. rsc.org For instance, the reduction of 1,3-diketones and β-hydroxyketones with sodium borohydride (B1222165) in the presence of albumin can lead to the formation of anti-1,3-diols with high diastereomeric excess. rsc.org

Examples of Diastereoselective Reactions of 1,3-Dicarbonyl Compounds
Reaction TypeSubstrate ClassKey FeaturesDiastereomeric Ratio (d.r.)Reference
Mannich Reactionβ-Keto estersCatalytic, crystallization-drivenUp to >20:1 nih.gov
Reductionβ-HydroxyketonesAlbumin-directed with NaBH4Up to 96% d.e. rsc.org

This compound and its derivatives can be employed in enantioselective synthesis, where a chiral catalyst or auxiliary is used to control the formation of a specific enantiomer.

Enantioselective α-alkylation of malonates has been achieved with high efficiency using phase-transfer catalysis. frontiersin.orgnih.gov In these reactions, a chiral phase-transfer catalyst directs the approach of an alkylating agent to the malonate enolate, resulting in the formation of a chiral product with high enantiomeric excess. frontiersin.orgnih.gov Furthermore, the desymmetrization of prochiral malonate esters is another powerful strategy. For example, the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids provides access to chiral cyclopent-2-enones with high enantioselectivity. d-nb.info While these examples often utilize non-hydroxylated malonates, the principles are directly applicable to derivatives of this compound, where the hydroxyl group could be protected during the enantioselective transformation.

Enantioselective Reactions of Malonate Derivatives
Reaction TypeCatalyst/MethodProduct TypeEnantiomeric Excess (ee)Reference
α-AlkylationChiral phase-transfer catalystChiral α,α-dialkylmalonatesUp to 98% frontiersin.orgnih.gov
Desymmetrizing Arylative CyclizationChiral phosphinooxazoline/nickel complexChiral cyclopent-2-enonesUp to 94% d-nb.info

Catalytic Approaches in Dimethyl 2 Hydroxymalonate Chemistry

Acid-Catalyzed Transformations of Dimethyl 2-hydroxymalonate

The inherent reactivity of the hydroxyl and ester groups in this compound makes it amenable to acid-catalyzed transformations. The synthesis of the compound itself can be achieved via α-hydroxylation of β-dicarbonyl precursors using reagents like Oxone® under mild acidic conditions to produce the racemic product.

While the primary literature specifically detailing the acid-catalyzed reactions of this compound is focused, its synthetic utility often involves its cyclization capabilities. For instance, it serves as a key intermediate in the synthesis of heterocyclic compounds such as isobenzofuranones. The general principles of acid catalysis suggest that the hydroxyl group can undergo protonation, facilitating reactions like etherification or dehydration, while the carbonyl oxygens of the ester groups can be activated toward nucleophilic attack, leading to hydrolysis or transesterification. The choice of reaction conditions, particularly the acid catalyst and solvent, is crucial in directing the outcome and minimizing side reactions. For reactions under acidic conditions, solvents like dichloromethane (B109758) or dioxane are often employed to minimize unwanted side reactions.

Malonate derivatives, in a broader sense, participate in cyclocondensation reactions. nih.gov While these often require basic catalysts or high temperatures, acid catalysis plays a role in subsequent transformations or in classical syntheses like the preparation of barbituric acids from malonates and urea. nih.gov

Transition Metal-Catalyzed Reactions with this compound Precursors

A significant body of research focuses on the transition metal-catalyzed reactions of dimethyl diazomalonate, a key precursor to the corresponding metal-carbene intermediate, which can then be hydroxylated or undergo various other transformations. These highly reactive intermediates are versatile tools for carbon-carbon and carbon-heteroatom bond formation.

Rhodium Catalysis: Dirhodium complexes are particularly effective catalysts for the transformations of diazo compounds. rsc.org Rhodium(II) acetate, for example, catalyzes the reaction of dimethyl diazomalonate with nitriles to generate functionalized oxazoles. researchgate.netorgsyn.org The proposed mechanism involves the formation of an electrophilic rhodium carbene complex. orgsyn.org Rhodium catalysts are also extensively used for cyclopropanation of a wide range of alkenes using dimethyl diazomalonate, a process that can be achieved with very low catalyst loading. researchgate.netresearchgate.net Furthermore, rhodium(III) catalysis enables the coupling of diazomalonates with arene C-H bonds, initiated by an electrophilic C-H activation step. researchgate.net This strategy has been applied to construct complex indenoisoquinolinones via a (4+2)-annulation reaction. rsc.org

Copper Catalysis: Copper(II) acetylacetonate (B107027) (Cu(acac)₂) is a common catalyst for reactions involving dimethyl diazomalonate. It has been used in reactions with enaminones to yield 1,5-cyclization and α-C-H insertion products. researchgate.net It also catalyzes reactions with β-alkoxy or β-phenoxy α,β-unsaturated carbonyl compounds to produce 2,3-dihydrofurans via the formation of a carbonyl ylide intermediate. nih.gov

Iridium Catalysis: More recently, iridium catalysts have been explored for N–H insertion reactions of diazomalonates. This provides a method for synthesizing N-protected adducts from both aliphatic and aromatic amines with excellent yields. acs.org

CatalystPrecursorReactantProduct TypeReference
Rhodium(II) AcetateDimethyl DiazomalonateNitrilesFunctionalized Oxazoles researchgate.netorgsyn.org
Dirhodium carboxylatesDimethyl DiazomalonateAlkenesCyclopropanes researchgate.net
Rhodium(III) complexesDimethyl DiazomalonateArenes (with directing groups)C-H Functionalization Products rsc.orgresearchgate.net
Copper(II) acetylacetonateDimethyl Diazomalonateβ-Alkoxy α,β-unsaturated ketones2,3-Dihydrofurans nih.gov
Iridium complexesDimethyl DiazomalonateSecondary AminesN-H Insertion Products acs.org

Heterogeneous Catalysis in Reactions involving this compound

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, making it a cornerstone of sustainable chemical manufacturing. In the context of malonate chemistry, heterogeneous catalysts have been successfully applied, particularly in hydrogenation reactions.

A notable example is the vapor-phase catalytic hydrogenation of dimethyl malonate to produce 1,3-propanediol (B51772), a valuable monomer for polymers like polytrimethylene terephthalate. researchgate.netrsc.org This transformation is effectively carried out using a copper/silica (Cu/SiO₂) catalyst. researchgate.netrsc.org The reaction proceeds through a sequential hydrogenation pathway where methyl 3-hydroxypropionate (B73278) is formed as the primary intermediate, which is then further hydrogenated to 1,3-propanediol. researchgate.netrsc.org The selectivity of this process is highly dependent on the catalyst's properties; research indicates that metallic copper (Cu⁰) modified by the co-presence of Cu⁺ species may constitute the active site, with the highest selectivity for 1,3-propanediol achieved at an optimal Cu⁺/(Cu⁰+Cu⁺) ratio. rsc.org

Beyond hydrogenation, heterogeneous catalysts are also employed in C-C bond-forming reactions. For instance, cobalt-based coordination polymers have been shown to act as efficient heterogeneous Lewis acid catalysts for Friedel-Crafts reactions and multicomponent condensation reactions involving malonate derivatives. researchgate.net

CatalystMalonate DerivativeReaction TypeKey ProductReference
Cu/SiO₂Dimethyl MalonateHydrogenation1,3-Propanediol researchgate.netrsc.org
Cu/SBA-15Diethyl MalonateHydrogenation1,3-Propanediol researchgate.net
Cobalt Coordination PolymersDimethyl MalonateFriedel-Crafts / CondensationC-C Coupled Products researchgate.net

Emerging Catalytic Strategies for Malonate Derivatives relevant to this compound

The field of catalysis is continuously evolving, with new strategies emerging that offer enhanced selectivity, milder reaction conditions, and broader substrate scope. These advancements are highly relevant to the functionalization of malonate derivatives.

Heterobimetallic Catalysis: Inspired by the efficiency of enzymes, heterobimetallic complexes have been developed to perform cooperative catalysis. nih.govresearchgate.net These complexes contain two different metal centers that can act in concert as, for example, a Lewis acid and a Brønsted base. researchgate.net Shibasaki's Ga-Na-BINOL complex is a prime example, used effectively for the asymmetric Michael addition of dimethyl malonate to α,β-unsaturated ketones like 2-cyclopenten-1-one. nih.govnih.gov This approach provides reliable access to chiral building blocks with high yield and excellent enantioselectivity. nih.gov

Oxidative Decarboxylative Coupling: A novel strategy for the α-arylation of malonates involves the merger of aerobic oxidative copper catalysis with decarboxylative enolate interception. organic-chemistry.orgnih.gov This biomimetic approach allows for the coupling of malonate half-esters with arylboron nucleophiles under ambient, room temperature conditions. organic-chemistry.org This method is tolerant of a wide array of functional groups that are often incompatible with traditional α-arylation methods, making it valuable for late-stage functionalization in drug discovery. nih.gov

Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective alkylation of malonate esters. acs.orgfrontiersin.org Using chiral phase-transfer catalysts, such as N-anthracenylmethyl-substituted cinchona alkaloids, it is possible to synthesize α,α-disubstituted malonates containing a quaternary chiral center with high yields and enantioselectivities. acs.orgresearchgate.net This method is practical and scalable, offering a direct route to valuable chiral building blocks for synthesizing complex molecules like unnatural amino acids. acs.orgfrontiersin.org

StrategyCatalyst TypeReactionKey FeatureReference
Heterobimetallic CatalysisGa-Na-BINOL complexAsymmetric Michael AdditionCooperative Lewis acid/Brønsted base activity nih.govresearchgate.net
Oxidative CouplingCopper(II) complexesDecarboxylative α-ArylationMild, aerobic conditions; broad functional group tolerance organic-chemistry.orgnih.gov
Phase-Transfer CatalysisChiral Cinchona AlkaloidsEnantioselective α-AlkylationSynthesis of quaternary chiral centers acs.orgfrontiersin.org

Spectroscopic and Structural Elucidation Studies of Dimethyl 2 Hydroxymalonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like dimethyl 2-hydroxymalonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound (C₅H₈O₅), ¹H NMR and ¹³C NMR are the primary methods used.

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in the molecule. For this compound, one would expect to observe distinct signals corresponding to the hydroxyl (-OH) proton, the methine (C-H) proton at the C2 position, and the protons of the two equivalent methyl (-OCH₃) groups. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) are used for structural assignment.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The spectrum for this compound would show signals for the carbonyl carbons of the ester groups, the C2 carbon bearing the hydroxyl group, and the methyl carbons of the ester groups.

While specific, experimentally verified NMR data for this compound is sparse in the literature, the expected chemical shifts can be predicted based on the analysis of similar malonate derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity
Methyl Protons (-OCH₃) ¹H 3.7 - 3.9 Singlet
Methine Proton (-CHOH) ¹H 4.5 - 4.8 Singlet
Hydroxyl Proton (-OH) ¹H Variable (broad singlet) Broad Singlet
Carbonyl Carbon (C=O) ¹³C 168 - 172 -
C2 Carbon (-CHOH) ¹³C 70 - 75 -

Note: Predicted values are estimations and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 148.11 g/mol ), techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. An EI-MS experiment would be expected to show a molecular ion peak ([M]⁺) at m/z 148. Subsequent fragmentation might involve the loss of methoxy (B1213986) (-OCH₃) or carbomethoxy (-COOCH₃) groups, leading to characteristic fragment ions that help confirm the structure. For instance, the fragmentation of a related compound, dimethyl 2-(hydroxyimino)malonate, shows characteristic peaks that aid in its identification. nih.gov

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺ [C₅H₈O₅]⁺ 148
[M - OCH₃]⁺ [C₄H₅O₄]⁺ 117

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish both the relative and absolute stereochemistry of chiral molecules.

For this compound, which contains a stereocenter at the C2 position, X-ray crystallography could be used to determine the absolute configuration (R or S) of an enantiomerically pure sample. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information on the electron density within the crystal, allowing for the precise mapping of atomic positions. While no published crystal structure for this compound is currently available, the technique remains the gold standard for stereochemical assignment in solid-state chemistry.

Chromatographic Methods in the Analysis of this compound and its Reaction Products

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar compound like this compound, various chromatographic methods are essential for purification, quantification, and analysis of reaction products.

HPLC is a technique used to separate, identify, and quantify each component in a mixture. Due to the polar nature of the hydroxyl and ester groups in this compound, reversed-phase HPLC would be a suitable method for its analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Table 3: General HPLC Conditions for Analysis of Malonate Derivatives

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient

This method can be used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Direct analysis of this compound by GC can be challenging due to its polarity and thermal lability. The hydroxyl group can lead to poor peak shape and decomposition in the hot injector or column.

To overcome these issues, chemical derivatization is typically required. The hydroxyl group is converted to a less polar, more volatile, and more thermally stable functional group, such as a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the analyte with a silylating agent. The resulting derivative can then be readily analyzed by GC-MS, allowing for effective separation and identification based on its retention time and mass spectrum. cdc.gov

LC-MS couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not require the analyte to be vaporized.

The compound can be separated using reversed-phase HPLC, and the column effluent is directly introduced into the mass spectrometer source (e.g., an ESI source). LC-MS allows for the sensitive detection and quantification of this compound in complex matrices and is also invaluable for identifying and characterizing its reaction products and derivatives. thno.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of polar compounds like this compound and its derivatives, which can be challenging to retain and resolve on conventional reversed-phase columns, UPLC provides a powerful analytical tool.

The increased efficiency of UPLC columns allows for better separation of closely related compounds, which is particularly advantageous when analyzing derivatives of this compound or monitoring reaction mixtures for impurities and byproducts. The higher sensitivity is crucial for the detection and quantification of low-level analytes.

Research Findings in the Analysis of Related Compounds

While specific UPLC methods for this compound are not extensively documented in publicly available literature, methodologies developed for structurally similar compounds, such as malonic acid and its dialkyl esters, provide a strong basis for developing an effective analytical method. Research on the separation of malonic acid and other polar dicarboxylic acids has demonstrated the utility of UPLC, often in conjunction with mass spectrometry (UPLC-MS), for achieving sensitive and reliable quantification.

For instance, studies on the analysis of dimethyl malonate have utilized reversed-phase HPLC with simple mobile phases consisting of acetonitrile and water, sometimes with the addition of an acid modifier like phosphoric or formic acid for improved peak shape. These conditions are readily transferable to a UPLC system, where the use of a sub-2 µm particle column would lead to significantly shorter analysis times and improved peak resolution.

Given the polar nature of the hydroxyl group in this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is another UPLC mode that could be effectively employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.

Hypothetical UPLC Method Parameters

Based on the analysis of related malonate derivatives and general principles of UPLC for polar analytes, a hypothetical UPLC method for this compound and its derivatives can be proposed. The following tables outline potential starting parameters for both reversed-phase and HILIC UPLC methods.

Table 1: Hypothetical Reversed-Phase UPLC Method Parameters for this compound Analysis

ParameterCondition
Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Table 2: Hypothetical HILIC UPLC Method Parameters for this compound Analysis

ParameterCondition
Column Acquity UPLC® BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0
Gradient 95% to 50% A over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection Mass Spectrometry (ESI+)

These proposed methods would require optimization and validation for the specific application, including the analysis of this compound and its derivatives in various sample matrices. The selection between a reversed-phase or HILIC approach would depend on the specific polarity of the derivatives being analyzed and the complexity of the sample matrix. The coupling of UPLC with mass spectrometry would provide the additional benefit of mass confirmation and structural elucidation of the separated compounds.

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 2-hydroxymalonate, and how do reaction conditions influence yield?

this compound can be synthesized via α-hydroxylation of β-dicarbonyl precursors. A method analogous to dibenzyl 2-hydroxymalonate synthesis involves Oxone®-mediated hydroxylation under mild acidic conditions, yielding racemic products . For malonate derivatives, nucleophilic substitution using potassium t-butoxide in anhydrous acetonitrile (e.g., diethylmalonate reactions) is effective, with yields dependent on reaction time, temperature, and stoichiometric ratios of reagents . Purification via flash chromatography (silica gel, methylene chloride eluent) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For structurally similar compounds like dibenzyl 2-hydroxymalonate, 1H^1H NMR (400 MHz, CDCl3_3) reveals hydroxyl proton signals at δ 3.0–5.0 ppm, while 13C^{13}C NMR confirms carbonyl (170–180 ppm) and ester (60–70 ppm) carbons . Mass spectrometry (e.g., Electron Ionization) provides molecular ion peaks and fragmentation patterns, though access to proprietary databases like NIST may require institutional subscriptions .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

this compound derivatives are sensitive to heat and moisture. Safety data sheets for analogous diethyl malonates recommend storage in airtight containers at 2–8°C, away from oxidizing agents and ignition sources. Decomposition occurs above 160°C, releasing toxic fumes (e.g., COx_x) . Regularly monitor for ester hydrolysis, indicated by pH shifts in aqueous solutions .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile building block for synthesizing heterocycles (e.g., coumarins) and functionalized malonates. For example, diethyl malonate derivatives react with chloromethyl coumarins via alkylation in acetonitrile, facilitated by phase-transfer catalysts like 18-Crown-6 . Its α-hydroxyl group enables further functionalization, such as esterification or cyclocondensation .

Q. Which solvents and reaction media are compatible with this compound during experimental workflows?

Polar aprotic solvents (e.g., acetonitrile, DMF) are ideal for nucleophilic substitutions, while toluene is suitable for reflux conditions with water removal . Avoid protic solvents (e.g., methanol) if ester integrity is critical. For acidic conditions, dichloromethane or dioxane minimizes side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from variations in catalyst loading (e.g., p-toluenesulfonic acid vs. phase-transfer catalysts) or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent purity). Cross-validate yields via independent characterization (e.g., HPLC purity >98%) and compare with literature protocols .

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions?

The α-hydroxyl group enhances electrophilicity at the β-carbon, facilitating enolate formation. In condensation reactions with amines (e.g., pyridylamines), the malonate acts as a Michael acceptor, with kinetics influenced by steric and electronic effects of substituents. Isotopic labeling (e.g., 18O^{18}O) and DFT calculations can elucidate transition states .

Q. How do computational methods (e.g., DFT) predict the regioselectivity of this compound in cyclization reactions?

Density Functional Theory (DFT) simulations using B3LYP/6-31G(d) basis sets model charge distribution and frontier molecular orbitals. For example, the HOMO of the malonate ester aligns with electrophilic sites in dienophiles, guiding regioselective Diels-Alder adduct formation. Validate predictions with experimental 1H^1H-1H^1H NOESY correlations .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound derivatives?

Kinetic control via slow reagent addition minimizes dimerization. For example, incremental addition of potassium t-butoxide prevents excessive base concentration, reducing ester saponification. Continuous flow reactors enhance heat/mass transfer, improving reproducibility at scale .

Q. How can researchers address discrepancies between theoretical and observed NMR chemical shifts?

Deviations often stem from solvent effects or hydrogen bonding. Use computational tools (e.g., Gaussian NMR shift prediction) with implicit solvent models (e.g., PCM for CDCl3_3). Experimental validation via variable-temperature NMR can identify dynamic processes (e.g., rotamers) affecting shifts .

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